

L-Tyrosine-¹⁷O: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L-Tyrosine-17O

Cat. No.: B12062607

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Tyrosine-¹⁷O, a stable isotope-labeled variant of the non-essential amino acid L-Tyrosine. This document covers its core physicochemical properties, detailed experimental protocols for its synthesis and application, and its role in elucidating key biological pathways.

Core Data Presentation

Quantitative data for L-Tyrosine-¹⁷O is summarized in the table below, providing a clear reference for its fundamental properties.

Property	Value	Reference
CAS Number	104931-15-9	[1][2][3]
Molecular Formula	C ₉ H ₁₁ NO ₂ ¹⁷ O	[3]
Molecular Weight	182.19 g/mol	[1]
Isotopic Enrichment	Typically available with 35-40% ¹⁷ O enrichment at the phenol position.	

Experimental Protocols

Stable isotope-labeled amino acids like L-Tyrosine- ^{17}O are invaluable tools in metabolic research, proteomics, and drug development. They serve as tracers to track the metabolic fate of amino acids in vivo and are instrumental in quantitative proteomics techniques such as Stable Isotope Labeling by Amino acids in Cell Culture (SILAC).

Synthesis of L-Tyrosine- ^{17}O

A common method for introducing an ^{17}O label into the phenolic group of L-Tyrosine involves a simple chemical exchange procedure. While specific laboratory protocols may vary, the general approach is as follows:

Objective: To replace the naturally occurring oxygen isotope in the hydroxyl group of L-Tyrosine with ^{17}O .

Materials:

- L-Tyrosine
- ^{17}O -enriched water (H_2^{17}O)
- Acid catalyst (e.g., HCl)
- Anhydrous solvent (e.g., dioxane)
- Neutralizing agent (e.g., a weak base)
- Drying agent (e.g., anhydrous sodium sulfate)
- Filtration apparatus
- Rotary evaporator

Procedure:

- **Dissolution:** Dissolve L-Tyrosine in a minimal amount of anhydrous solvent.
- **Acidification and Isotopic Exchange:** Add the acid catalyst to the solution, followed by the ^{17}O -enriched water. The acidic conditions facilitate the exchange of the oxygen atom in the

phenolic hydroxyl group with the ^{17}O from the water.

- Incubation: The reaction mixture is typically stirred at a controlled temperature for a specific duration to allow for sufficient isotopic exchange. The exact time and temperature are optimized based on the desired level of enrichment.
- Neutralization: After the incubation period, the reaction is quenched by careful addition of a neutralizing agent to bring the pH to a neutral range.
- Extraction and Drying: The labeled L-Tyrosine is extracted from the aqueous phase using an appropriate organic solvent. The organic layer is then dried over a drying agent to remove any residual water.
- Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the solid L-Tyrosine- ^{17}O .
- Purification and Analysis: The product may be further purified using techniques like recrystallization. The level of ^{17}O enrichment is typically determined using mass spectrometry or ^{17}O NMR spectroscopy.

^{17}O NMR Spectroscopy of L-Tyrosine- ^{17}O

Solid-state ^{17}O NMR spectroscopy is a powerful technique to probe the local environment of the oxygen atom in L-Tyrosine- ^{17}O .

Objective: To acquire and analyze the ^{17}O NMR spectrum of solid L-Tyrosine- ^{17}O to determine its chemical shift and quadrupole coupling parameters.

Instrumentation:

- High-field solid-state NMR spectrometer
- Magic Angle Spinning (MAS) probe

Sample Preparation:

- The synthesized L-Tyrosine- ^{17}O is dried thoroughly to remove any residual solvent.

- The crystalline powder is packed into an NMR rotor of an appropriate size for the MAS probe.

Data Acquisition:

- The rotor containing the sample is inserted into the MAS probe.
- The sample is spun at the magic angle (54.74°) at a high speed (typically several kilohertz) to average out anisotropic interactions.
- A suitable ^{17}O NMR pulse sequence is applied to excite the ^{17}O nuclei.
- The resulting Free Induction Decay (FID) is recorded.
- Data is typically acquired over a large number of scans to achieve an adequate signal-to-noise ratio, given the low gyromagnetic ratio and quadrupolar nature of the ^{17}O nucleus.

Data Processing and Analysis:

- The FID is Fourier transformed to obtain the ^{17}O NMR spectrum.
- The spectrum is referenced to a standard, typically water.
- The chemical shift and quadrupolar coupling constant are extracted from the spectrum by fitting the line shape to theoretical models. These parameters provide valuable information about the electronic structure and local environment of the phenolic oxygen.

Signaling Pathways and Visualization

L-Tyrosine is a critical precursor for the biosynthesis of catecholamine neurotransmitters and plays a pivotal role in cellular signaling through receptor tyrosine kinases.

Catecholamine Biosynthesis Pathway

L-Tyrosine is the starting material for the synthesis of dopamine, norepinephrine, and epinephrine. The enzymatic cascade is essential for neuronal communication and the "fight-or-flight" response.

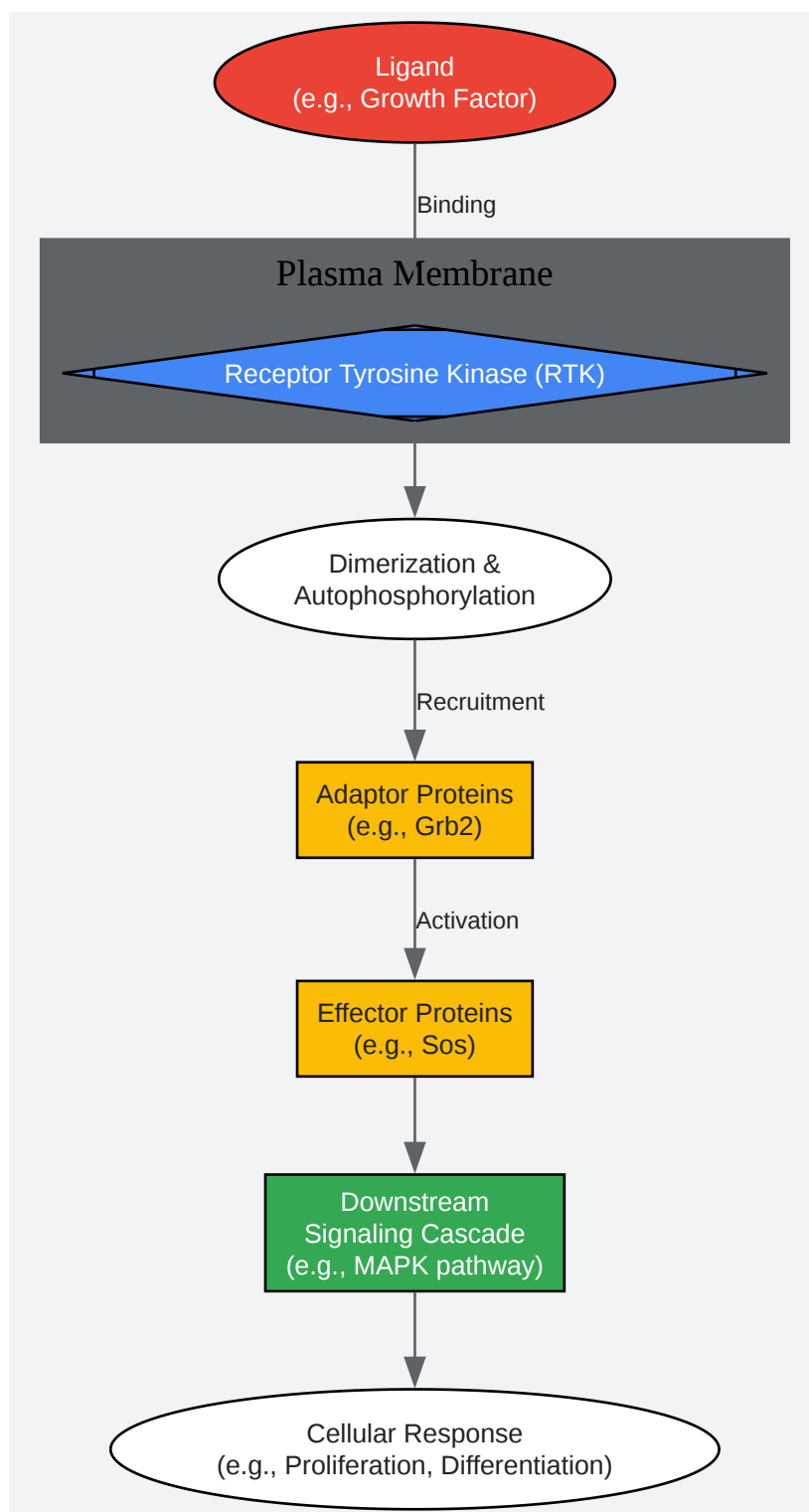


[Click to download full resolution via product page](#)

Figure 1. Biosynthesis of catecholamines from L-Tyrosine.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Receptor Tyrosine Kinases are a major class of cell surface receptors that are activated by the binding of ligands such as growth factors. This activation triggers a cascade of intracellular signaling events, many of which involve the phosphorylation of tyrosine residues on target proteins.

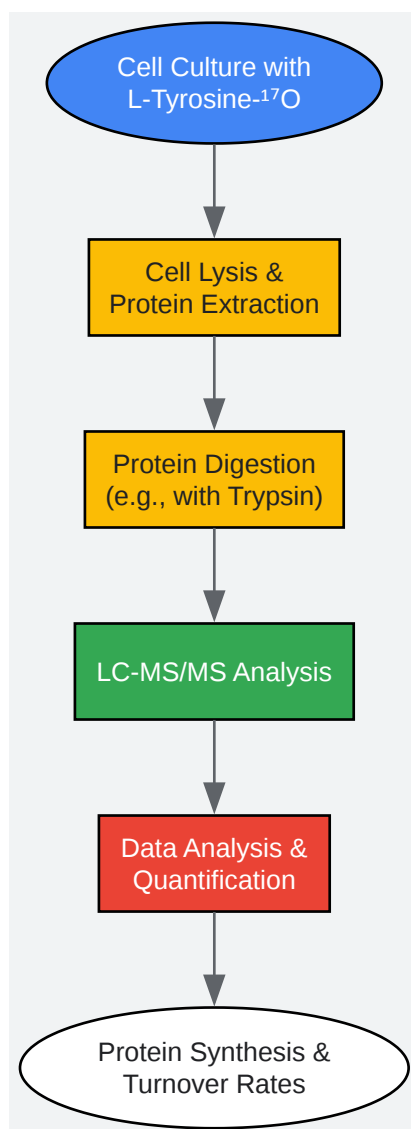


[Click to download full resolution via product page](#)

Figure 2. Overview of a generic RTK signaling pathway.

Experimental Workflow for Proteomic Analysis

The use of L-Tyrosine- ^{17}O in quantitative proteomics, often in conjunction with other stable isotope-labeled amino acids, allows for the precise measurement of protein synthesis and turnover.



[Click to download full resolution via product page](#)

Figure 3. A typical workflow for quantitative proteomics using stable isotope labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isotopic labeling of tyrosine, followed by ^{17}O n.m.r - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope labeling tandem mass spectrometry (SILT) to quantify protein production and clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [L-Tyrosine- ^{17}O : A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12062607#l-tyrosine-o-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com